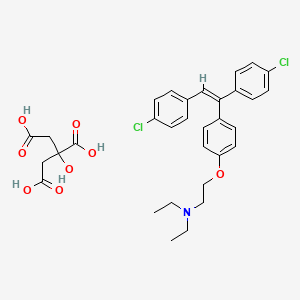

Deschloro-4,4'-dichloro Clomiphene Citrate(E/Z Mixture)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deschloro-4,4’-dichloro Clomiphene Citrate(E/Z Mixture) is a pharmaceutical reference standard and impurity reference material . It has a molecular formula of C26 H27 Cl2 N O . C6 H8 O7 and a molecular weight of 632.53 . The compound belongs to the Clomiphene Citrate API family .

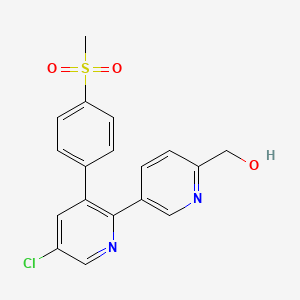

Molecular Structure Analysis

The molecular structure of Deschloro-4,4’-dichloro Clomiphene Citrate(E/Z Mixture) is represented by the formula C26 H27 Cl2 N O . C6 H8 O7 . This indicates that the compound is composed of 26 carbon atoms, 27 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom, along with a citrate ion (C6 H8 O7).Aplicaciones Científicas De Investigación

- Brassinosteroids (BRs) are essential phytohormones that regulate plant growth and development. The compound DTXSID60747520 has been investigated as a potent inhibitor of brassinosteroid biosynthesis .

- DTXSID60747520 shares structural similarities with organotin derivatives. These compounds have been synthesized and studied for their biological activities .

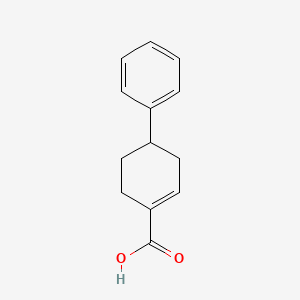

- While not directly studied, the compound’s aromatic structure could be relevant in organic synthesis. For instance, it might serve as a precursor in Diels–Alder reactions .

Brassinosteroid Biosynthesis Inhibition

Organotin Derivatives

Diels–Alder Reactions

Safety and Hazards

Mecanismo De Acción

Target of Action

Given that it is a derivative of clomiphene citrate, it is likely to interact with estrogen receptors, similar to its parent compound .

Mode of Action

Based on its structural similarity to clomiphene citrate, it may act as a selective estrogen receptor modulator .

Biochemical Pathways

As a potential selective estrogen receptor modulator, it could influence pathways related to estrogen signaling .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound .

Result of Action

If it acts similarly to clomiphene citrate, it could potentially have effects on estrogen-responsive tissues .

Action Environment

Such factors could include temperature, pH, and the presence of other compounds .

Propiedades

IUPAC Name |

2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWQEUHCTXAKDS-XDUZALLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35Cl2NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747520 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117884-83-0 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)